molecular formula C8H7NO2 B080859 4-Hydroxymandelonitrile CAS No. 13093-65-7

4-Hydroxymandelonitrile

Cat. No.: B080859
CAS No.: 13093-65-7
M. Wt: 149.15 g/mol
InChI Key: HOOOPXDSCKBLFG-UHFFFAOYSA-N
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Description

4-Hydroxymandelonitrile is an organic compound with the chemical formula C₈H₇NO₂. It belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. This compound is characterized by the presence of a hydroxyl group and a nitrile group attached to a benzene ring. It is a significant intermediate in the biosynthesis of cyanogenic glycosides and is found in various plants .

Biochemical Analysis

Biochemical Properties

4-Hydroxymandelonitrile interacts with a variety of enzymes and proteins. For instance, it has been found to interact with a lactase-like protein in humans

Cellular Effects

This compound has been found to have a relatively good inhibitory effect on α-glucosidase , indicating that it may play a role in hypoglycemic functions. This suggests that this compound could influence cell function by modulating metabolic pathways and affecting gene expression.

Molecular Mechanism

Its inhibitory effect on α-glucosidase suggests that it may exert its effects at the molecular level through enzyme inhibition

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been suggested that it may be synthesized from the aldoxime product, p-hydroxyphenylacetaldoxime, via the newly added reaction catalyzed by 4-hydroxyphenylacetaldehyde oxime monooxygenase .

Subcellular Localization

It has been suggested that it may be localized in plastids

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxymandelonitrile can be synthesized through a hydroxynitrile lyase-catalyzed reaction. One common method involves the conversion of 4-hydroxybenzaldehyde into this compound using Prunus amygdalus hydroxynitrile lyase. This reaction is typically carried out in a biphasic system of aqueous buffer (pH 5.5) and methyl tert-butyl ether at a temperature of 20°C .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for large-scale production. The process involves the use of a stirred tank batch reactor, where the reaction kinetics, mass transfer kinetics, and mass balances for both the aqueous and organic phases are carefully controlled. The enzyme concentration and aqueous phase volume fraction are optimized to achieve high conversion rates and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxymandelonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: 4-Hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: 4-Hydroxyphenylacetamide.

    Substitution: 4-Hydroxyphenyl ethyl ether or 4-hydroxyphenyl acetate.

Scientific Research Applications

4-Hydroxymandelonitrile has several applications in scientific research:

Comparison with Similar Compounds

    Mandelonitrile: Similar to 4-hydroxymandelonitrile but lacks the hydroxyl group on the benzene ring.

    Benzaldehyde cyanohydrin: Similar structure but without the hydroxyl group.

    4-Hydroxybenzaldehyde: Lacks the nitrile group but has a similar benzene ring structure.

Uniqueness: this compound is unique due to the presence of both hydroxyl and nitrile groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOOPXDSCKBLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926975
Record name Hydroxy(4-hydroxyphenyl)acetonitrile
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13093-65-7, 6851-36-1
Record name α,4-Dihydroxybenzeneacetonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=13093-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymandelonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(4-hydroxyphenyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-4-Hydroxymandelonitrile
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Synthesis routes and methods

Procedure details

The afore-mentioned process can not advantageously be employed to prepare cyanobisphenols wherein R1 is hydrogen. When R1 and all R2 are hydrogen, the following procedure is effective to prepare the cyanobisphenol. 4-Hydroxybenzaldehyde is reacted with sodium cyanide in the presence of sodium bisulfite to yield 4-hydroxymandelonitrile, a cyanohydrin which has the following formula. ##STR13## The reaction and conditions are described in Landenberg et al., "Synthesis of 3-Hydroxy-2(3)-Benzofuranone and of 4-Hydroxymandelic Acid", 58 J. Amer Chem Soc. 1292 (1936) and in Taylor, et al, "a-N,N-Dimethylaminophenylacetonitrile", 5 Organic Synthesis 437 (1962). 4-Hydroxymandelonitrile is then reacted with excess phenol in the presence of sulfuric acid at a temperature of about 55° C. to 60° C. to yield bis-(4-hydroxyphenyl)acetonitrile: ##STR14## A description of the reaction and its conditions is found in Schraufstatter, "Darstellung und Reaktionen von 4,4'-Dihydroxydiphenylacetonitril", 295 Arch. Pharm. 269 (1962).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 4-Hydroxymandelonitrile in plants?

A1: this compound is a cyanogenic glucoside found in certain plants like Suckleya suckleyana and Girgensohnia oppositiflora []. These compounds serve as a defense mechanism against herbivores. Upon tissue damage, they are hydrolyzed to release hydrogen cyanide (HCN), a toxic compound, deterring herbivores from consuming the plant.

Q2: How is this compound synthesized in a laboratory setting?

A2: (R)-4-Hydroxymandelonitrile can be synthesized using an enzymatic reaction catalyzed by hydroxynitrile lyase (HNL) []. This reaction involves the conversion of 4-hydroxybenzaldehyde to (R)-4-Hydroxymandelonitrile in a biphasic system of aqueous buffer and methyl tert-butyl ether. Research has focused on optimizing this process for large-scale production [].

Q3: How does the structure of this compound influence its interaction with hydroxynitrile lyase enzymes?

A3: Research focusing on the hydroxynitrile lyase from Manihot esculenta (MeHNL) provides insights into the structural determinants of substrate specificity []. A specific tryptophan residue (W128) in MeHNL plays a crucial role in substrate binding. Mutating this residue to alanine (MeHNL-W128A) significantly impacts the enzyme's affinity for this compound. The mutation enlarges the active site entrance, allowing for better accommodation of bulkier substrates like this compound, leading to a substantial increase in activity towards this substrate [].

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